molecular formula C7H4Br2F2O B15384643 1,2-Dibromo-4-fluoro-3-(fluoromethoxy)benzene

1,2-Dibromo-4-fluoro-3-(fluoromethoxy)benzene

Cat. No.: B15384643
M. Wt: 301.91 g/mol
InChI Key: NNUZWVVLTQETLB-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-fluoro-3-(fluoromethoxy)benzene (CAS: 1804933-46-7) is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F₂O and a molecular weight of 301.91 g/mol . It features two bromine atoms at positions 1 and 2, a fluorine atom at position 4, and a fluoromethoxy group (-OCH₂F) at position 2. This compound is classified as a specialty chemical, typically supplied with a purity of ≥98% for research applications, and is listed by suppliers such as Chemenu Inc. .

Properties

Molecular Formula

C7H4Br2F2O

Molecular Weight

301.91 g/mol

IUPAC Name

1,2-dibromo-4-fluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Br2F2O/c8-4-1-2-5(11)7(6(4)9)12-3-10/h1-2H,3H2

InChI Key

NNUZWVVLTQETLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)OCF)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9)

  • Molecular Formula : C₆H₂Br₂F₂
  • Molecular Weight : 291.89 g/mol
  • Substituents : Bromine at positions 1 and 4; fluorine at positions 2 and 3.
  • Key Differences: Lacks the fluoromethoxy group, resulting in reduced steric bulk and polarity.
  • Applications : Used in organic synthesis and material science, particularly in cross-coupling reactions due to its bromine substituents .
  • Safety : Classified as a laboratory chemical requiring handling by qualified personnel in controlled environments .

1,2-Difluoro-3-methoxybenzene

  • Molecular Formula : C₇H₆F₂O
  • Molecular Weight : 144.12 g/mol
  • Substituents : Fluorine at positions 1 and 2; methoxy (-OCH₃) at position 3.
  • Key Differences : Replaces bromine with fluorine and uses a methoxy group instead of fluoromethoxy. This reduces molecular weight and reactivity in substitution reactions.
  • Applications : Common in medicinal chemistry as a building block for fluorinated drug candidates .

2-Bromo-4-chloro-6-nitrotoluene (CAS: 885518-95-6)

  • Molecular Formula: C₇H₅BrClNO₂
  • Molecular Weight : 265.48 g/mol
  • Substituents: Bromine at position 2, chlorine at 4, nitro (-NO₂) at 6, and methyl (-CH₃) at the toluene backbone.
  • Key Differences : Incorporates nitro and methyl groups, enhancing electrophilicity and steric hindrance. The toluene backbone differentiates it from benzene derivatives.
  • Applications : Used in synthesizing dyes and explosives due to its nitro functionality .

Comparative Data Table

Property 1,2-Dibromo-4-fluoro-3-(fluoromethoxy)benzene 1,4-Dibromo-2,3-difluorobenzene 1,2-Difluoro-3-methoxybenzene 2-Bromo-4-chloro-6-nitrotoluene
CAS Number 1804933-46-7 156682-52-9 Not Available 885518-95-6
Molecular Formula C₇H₄Br₂F₂O C₆H₂Br₂F₂ C₇H₆F₂O C₇H₅BrClNO₂
Molecular Weight (g/mol) 301.91 291.89 144.12 265.48
Key Substituents Br, F, -OCH₂F Br, F F, -OCH₃ Br, Cl, NO₂, -CH₃
Purity (Typical) ≥98% Research grade Not Available ≥97%
Primary Applications Research chemical Cross-coupling reactions Drug intermediates Dyes, explosives

Substituent Effects and Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The fluoromethoxy group (-OCH₂F) in the target compound is electron-withdrawing due to fluorine’s electronegativity, contrasting with the electron-donating methoxy group (-OCH₃) in 1,2-difluoro-3-methoxybenzene. This difference impacts aromatic electrophilic substitution rates .
    • Bromine substituents in both the target compound and 1,4-dibromo-2,3-difluorobenzene enhance reactivity in Suzuki-Miyaura couplings, but the fluoromethoxy group may introduce steric challenges .

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